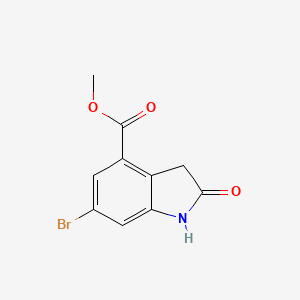

6-溴-2-氧代吲哚-4-甲酸甲酯

描述

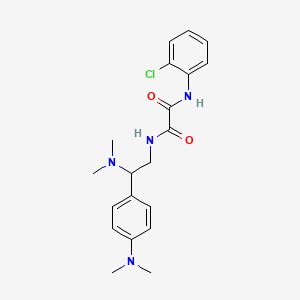

“Methyl 6-bromo-2-oxoindoline-4-carboxylate” is a chemical compound with the CAS Number: 1818847-70-9 . It has a molecular weight of 284.11 and its IUPAC name is methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate . It is a solid substance and is stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-2-oxoindoline-4-carboxylate” is 1S/C11H10BrNO3/c1-13-9-4-6 (12)3-8 (11 (15)16-2)7 (9)5-10 (13)14/h3-5,14H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-bromo-2-oxoindoline-4-carboxylate” is a solid substance . It has a molecular weight of 284.11 . The compound is stored in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.科学研究应用

化学合成和分子对接研究

6-溴-2-氧代吲哚-4-甲酸甲酯及其衍生物已被用于合成具有潜在生物活性的各种化合物。例如,由该化合物合成的衍生物对人肺腺癌上皮细胞系 (A549) 的增殖显示出有效的抑制活性,某些化合物显示出显着的效力。这些发现得到了分子对接研究的支持,为通过调节 RAF/MEK/ERK 通路优化这些衍生物作为抗肺癌剂提供了见解 (艾俊涛等人,2017)。

吲哚重排

对吲哚重排的研究重点是将相关化合物(如 3-甲基吲哚-2-甲酸乙酯)转化为各种氧代吲哚衍生物,通过与酰氯、溴和其他试剂反应。这些转化对于合成复杂分子至关重要,并为创建具有潜在药物化学应用的新型化合物提供了一条途径 (R. 莫林·阿切森等人,1979)。

电催化羧化

在一项开创性方法中,2-氨基-5-溴吡啶在离子液体中与 CO2 的电催化羧化展示了一种合成 6-氨基烟酸的创新方法。该过程在温和条件下进行,不使用挥发性或有毒溶剂,代表了可持续化学实践向前迈出的一步。离子液体的可回收性进一步强调了环保合成方法的潜力 (冯琦等人,2010)。

天然产物的合成

从 2-甲氧基苯甲酸甲酯通过一系列反应(包括还原烷基化、水解和分子内羟醛反应)合成天然产物(如 (+/-)-vibralactone),突出了 6-溴-2-氧代吲哚-4-甲酸甲酯衍生物在有机合成中的多功能性。这个过程突出了该化合物在构建复杂的分子结构中的效用,而不需要保护基团,除了新应用,例如使用碘内酯 (周全等人,2008)。

膦催化的环化

在有机合成领域,膦催化的 [4 + 2] 环化代表了一种合成高度官能化的四氢吡啶的有效方法。该过程利用 2-甲基-2,3-丁二烯酸乙酯和 N-甲苯磺酰亚胺,以优异的产率和完全的区域选择性生成 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-甲酸乙酯。合成方法的这些进步强调了创造多样化和复杂分子的潜力,以便在药物发现和开发中进一步应用 (朱雪峰等人,2003)。

安全和危害

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

属性

IUPAC Name |

methyl 6-bromo-2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVGDRPQDRGFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=CC(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)

![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)

![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)

![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)